3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the amino group and the p-tolyl substituent enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 2-amino-3-cyanopyridines with formamide. This reaction is carried out under reflux conditions, often using a solvent such as dimethylformamide (DMF) and a catalyst like iodine (I2) to facilitate the cyclization process . The reaction conditions can be optimized by varying the solvent, catalyst, and reaction time to achieve higher yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) . Additionally, it exerts neuroprotective effects by inhibiting endoplasmic reticulum (ER) stress and apoptosis markers like cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Triazole-pyrimidine hybrids: Exhibits neuroprotective and anti-neuroinflammatory activities.
Uniqueness
3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of the amino group and p-tolyl substituent, which enhances its chemical reactivity and biological activity. Its ability to inhibit multiple pathways, including NF-kB and ER stress, makes it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C14H12N4O |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-amino-2-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N4O/c1-9-4-6-10(7-5-9)13-17-12-11(3-2-8-16-12)14(19)18(13)15/h2-8H,15H2,1H3 |
InChI Key |
BGEFHKKZUJMZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2N |
Origin of Product |
United States |
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